molecular formula C24H32N4O4S B1228966 1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea

1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea

Cat. No. B1228966
M. Wt: 472.6 g/mol
InChI Key: NSTWEYFATCCURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea is a member of piperidines.

Scientific Research Applications

  • COX-2 Inhibition : One study designed and synthesized 1,3-diarylurea derivatives with a methylsulfonyl pharmacophore, which included compounds similar to the specified molecule. These derivatives showed promise as selective cyclooxygenase-2 (COX-2) inhibitors, a target relevant in reducing inflammation and pain Zarghi et al., 2008.

  • Antiepileptic Properties : Another study focused on synthesizing and evaluating the antiepileptic properties of novel urea derivatives, including structures similar to the specified compound. The research found that certain compounds exhibited significant antiepileptic activity Prakash & Raja, 2011.

  • Inhibitors for Soluble Epoxide Hydrolase : A study synthesized ureas with a piperidyl moiety to investigate their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). The research indicated improvements in pharmacokinetic parameters and potential in reducing hyperalgesia Rose et al., 2010.

  • Cancer Research : There's also research on urea derivatives in the context of cancer. For instance, a study evaluated substituted benzenesulfonamides, structurally related to the specified compound, as potent membrane-bound phospholipase A2 inhibitors, a target relevant in cancer research Oinuma et al., 1991.

  • Corrosion Inhibition : A study on Mannich bases, including urea derivatives, found their effectiveness as corrosion inhibitors for mild steel in acidic environments Jeeva et al., 2015.

properties

Product Name

1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea

Molecular Formula

C24H32N4O4S

Molecular Weight

472.6 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[[1-(4-morpholin-4-ylsulfonylphenyl)piperidin-4-yl]methyl]urea

InChI

InChI=1S/C24H32N4O4S/c1-19-4-2-3-5-23(19)26-24(29)25-18-20-10-12-27(13-11-20)21-6-8-22(9-7-21)33(30,31)28-14-16-32-17-15-28/h2-9,20H,10-18H2,1H3,(H2,25,26,29)

InChI Key

NSTWEYFATCCURH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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